2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
Description
Properties
IUPAC Name |
2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c10-8(11)4-14-9(12)3-7(13-14)6-1-2-15-5-6/h1-3,5H,4,12H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDIIUIBCNNBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Amino derivatives.
Substitution Products: Derivatives with different functional groups introduced at specific positions.
Scientific Research Applications
2-(5-Amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Analysis :
- Pyrazole Core: The target compound retains the 5-amino group common to 7a and 7b but replaces the 3-hydroxy group with a thiophen-3-yl substituent. This substitution likely alters electronic properties, reducing polarity compared to 7a/b.
- Functional Groups: The acetimidamide group in the target compound introduces a basic amidine moiety, contrasting with the methanone and cyano/carboxylate groups in 7a/b. This difference may influence solubility and target binding.
Functional Group Analysis and Pharmacological Implications
- Acetimidamide vs. Methanone/Cyano Groups: The acetimidamide group’s amidine functionality (pKa ~12) is highly basic, favoring protonation under physiological conditions, which enhances water solubility and hydrogen-bond donor capacity.
- Thiophene Position : The thiophen-3-yl group in the target compound may induce steric effects distinct from the 5-substituted thiophenes in 7a/b. This positional variance could modulate interactions with hydrophobic binding pockets in biological targets.
Biological Activity
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 210.27 g/mol. The compound features a pyrazole ring substituted with an amino group and a thiophene moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. For instance, a related study demonstrated that substituted pyrazole derivatives showed moderate to excellent anti-tumor activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Table 1: Antitumor Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13g | A549 | 0.20 ± 0.05 |
| 13g | MCF-7 | 1.25 ± 0.11 |
| 13g | HeLa | 1.03 ± 0.24 |
The study indicated that the most promising compound in the series exhibited significant inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth and survival . This suggests that this compound may similarly influence these pathways.
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds that inhibit the PI3K/Akt/mTOR pathway can lead to G0/G1 phase arrest in cancer cells, thereby preventing further proliferation .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophene and pyrazole derivatives under controlled conditions to yield the target compound. Detailed synthetic routes can vary but often include steps such as cyclization and functional group modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
